molecular formula C17H23Cl2NO2 B598382 RTI-112 CAS No. 150653-92-2

RTI-112

Cat. No.: B598382
CAS No.: 150653-92-2
M. Wt: 344.276
InChI Key: LQPCABVKUZFZCC-DRADZWDZSA-N
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Description

RTI-112 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with multiple chiral centers, making it an interesting subject for stereochemical studies.

Biochemical Analysis

Biochemical Properties

RTI-112 hydrochloride interacts with various enzymes and proteins, particularly the monoamine transporters. It has equipotent in vitro affinity at the SERT, NET, and DAT . These interactions influence the biochemical reactions within the body, particularly those related to the uptake of monoamines .

Cellular Effects

This compound hydrochloride influences cell function by interacting with the monoamine transporters. It affects cell signaling pathways, gene expression, and cellular metabolism. Its effects are particularly pronounced in neurons, where it can influence neurotransmitter uptake and release .

Molecular Mechanism

The molecular mechanism of action of this compound hydrochloride involves binding interactions with the monoamine transporters. It acts as a nonselective triple reuptake inhibitor, blocking the uptake of dopamine, serotonin, and norepinephrine . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound hydrochloride change over time. It has a slower rate of onset (30–60 min) and a longer duration of action (10h) compared to other monoamine transporter inhibitors . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of this compound hydrochloride vary with different dosages. At the ED50, almost all of the this compound occupied the SERT . A significantly higher dose was required to get >70% DAT occupancy . This compound was still able to suppress cocaine administration at the ED50, suggesting a serotonergic mechanism was responsible for this .

Metabolic Pathways

This compound hydrochloride is involved in the metabolic pathways related to the metabolism of monoamines. It interacts with the monoamine transporters, affecting the uptake of dopamine, serotonin, and norepinephrine .

Subcellular Localization

The subcellular localization of this compound hydrochloride is likely to be influenced by its interactions with the monoamine transporters. Detailed information on its subcellular localization and any effects on its activity or function is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RTI-112 typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization reactions: to form the bicyclic structure.

    Substitution reactions: to introduce the chloro and methyl groups on the phenyl ring.

    Esterification reactions: to form the carboxylate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

RTI-112 can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl groups to carboxylic acids.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Halogenation or nitration of the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the additional methyl group.

    Methyl (1R,2S,3S,5S)-3-(4-chloro-phenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the methyl group on the phenyl ring.

    Methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the chloro group on the phenyl ring.

Uniqueness

The unique combination of functional groups and stereochemistry in RTI-112 distinguishes it from similar compounds. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2.ClH/c1-10-8-11(4-6-14(10)18)13-9-12-5-7-15(19(12)2)16(13)17(20)21-3;/h4,6,8,12-13,15-16H,5,7,9H2,1-3H3;1H/t12-,13+,15+,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPCABVKUZFZCC-DRADZWDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CC3CCC(C2C(=O)OC)N3C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858385
Record name Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150653-92-2
Record name RTI-112 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RTI-112 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BL92TSA7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does RTI-112 interact with its targets, and what are the downstream effects?

A: this compound demonstrates high affinity for the dopamine transporter (DAT) and serotonin transporter (SERT), and a lower affinity for the norepinephrine transporter (NET) [, , ]. This means it can bind to these transporters and interfere with their normal function, which is to reuptake neurotransmitters from the synapse. While this compound shows high affinity for both DAT and SERT in vitro, in vivo studies revealed a different picture. Research indicates that at doses effective in reducing cocaine self-administration in rhesus monkeys, this compound demonstrated high SERT occupancy but no detectable DAT occupancy [, ]. This suggests a complex interplay of factors, including potential differences in drug disposition and regulatory mechanisms in vivo [].

Q2: How does the structure of this compound relate to its activity and selectivity for monoamine transporters?

A: Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound structure affect its interaction with monoamine transporters [, ]. For example, research indicates that the 3β-(3′,4′-disubstituted phenyl)tropane-2β-carboxylic acid methyl ester scaffold of this compound is important for its high affinity for both DAT and SERT []. Further modifications to the substituents on this scaffold can fine-tune its selectivity for different transporters [].

Q3: How have computational chemistry and modeling been used to study this compound?

A: Computational approaches, including Comparative Molecular Field Analysis (CoMFA), have been employed to understand the interaction of this compound and its analogs with the dopamine transporter []. These studies have provided valuable insights into the steric and electrostatic factors influencing binding affinity and have proven useful in predicting the activity of new compounds [].

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